2-Bromo-5-fluoro-4-iodophenylacetic acid
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Overview
Description
2-Bromo-5-fluoro-4-iodophenylacetic acid is a halogenated aromatic compound with the molecular formula C8H5BrFIO2 This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenylacetic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoro-4-iodophenylacetic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of phenylacetic acid derivatives. The process may include:
Bromination: Introduction of a bromine atom at the 2-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Fluorination: Introduction of a fluorine atom at the 5-position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Iodination: Introduction of an iodine atom at the 4-position using iodine or an iodine-containing reagent like iodobenzene diacetate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-fluoro-4-iodophenylacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Electrophilic Substitution: Sulfuric acid (H2SO4), nitric acid (HNO3).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids can yield biaryl compounds with diverse functional groups.
Scientific Research Applications
2-Bromo-5-fluoro-4-iodophenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Potential use in the synthesis of biologically active compounds for drug discovery and development.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-4-iodophenylacetic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, its mechanism may involve interactions with specific molecular targets, leading to desired biological effects.
Comparison with Similar Compounds
2-Bromo-4-fluoropyridine: A dihalogenated pyridine used in similar synthetic applications.
2-Bromo-5-fluoropyridine: Another halogenated pyridine with comparable reactivity.
2-Bromo-4-fluorophenylacetic acid: A related compound with bromine and fluorine substituents.
Uniqueness: 2-Bromo-5-fluoro-4-iodophenylacetic acid is unique due to the presence of three different halogen atoms, which provides it with distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for creating complex molecules with specific properties.
Biological Activity
2-Bromo-5-fluoro-4-iodophenylacetic acid is a halogenated phenylacetic acid derivative known for its diverse biological activities. This compound has garnered attention in various research fields, particularly in pharmacology and medicinal chemistry, due to its potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C9H7BrFIO2
- Molecular Weight : 307.96 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential as an anti-cancer agent and its effects on various biological pathways.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant inhibition of cancer cell proliferation. For instance, derivatives of phenylacetic acids have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The specific mechanisms often involve the modulation of key signaling pathways associated with cell survival and proliferation.
Compound | IC50 (µM) | Target |
---|---|---|
This compound | TBD | Cancer cell lines |
Similar phenylacetic derivatives | ~10 | Bcl-2/Bcl-xL |
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors involved in cellular processes. Studies suggest that halogenated compounds can influence:
- Apoptosis Induction : By modulating Bcl-2 family proteins, which are crucial for regulating cell death.
- Enzyme Inhibition : Targeting matrix metalloproteinases (MMPs) that play a role in cancer metastasis.
Case Studies
-
Study on Antitumor Efficacy :
A recent investigation focused on the efficacy of halogenated phenylacetic acids, including this compound, against small-cell lung cancer models. The study reported significant tumor regression at specific dosages, indicating the compound's potential as a therapeutic agent. -
Inhibition of Matrix Metalloproteinases :
Another study highlighted the compound's role in inhibiting MMPs, with IC50 values demonstrating potent activity against MMP-2 and MMP-9. This inhibition is crucial for preventing cancer invasion and metastasis.
Properties
Molecular Formula |
C8H5BrFIO2 |
---|---|
Molecular Weight |
358.93 g/mol |
IUPAC Name |
2-(2-bromo-5-fluoro-4-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H5BrFIO2/c9-5-3-7(11)6(10)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13) |
InChI Key |
AYQQGOKZZUKVHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)I)Br)CC(=O)O |
Origin of Product |
United States |
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